2-(3,5-Dimethylphenyl)quinoline
Overview
Description
2-(3,5-Dimethylphenyl)quinoline is a chemical compound with the molecular formula C17H15N . Its average mass is 233.308 Da and its monoisotopic mass is 233.120453 Da . It is also known as 2-(3,5-Dimethylphenyl)chinolin in German and 2-(3,5-Diméthylphényl)quinoléine in French .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including this compound, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double ring structure and a heteroatom (N), which allows these compounds to be employed in various transformations .Physical and Chemical Properties Analysis
This compound has a boiling point of 375℃, a density of 1.087, and a flash point of 162℃ . It should be stored in a sealed container in a dry room at room temperature .Scientific Research Applications
Anticorrosive Properties
2-(3,5-Dimethylphenyl)quinoline and its derivatives are known for their anticorrosive properties. These compounds are effective against metallic corrosion due to their high electron density, which allows them to adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding. This makes quinoline derivatives valuable as anticorrosive materials in various industries (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Potential
Quinoline motifs, including this compound, have a broad spectrum of bioactivity, particularly in drug design. These compounds have shown substantial efficacy in medicinal chemistry, providing a potential for future drug development. The flexibility of quinoline in allowing for structural optimization makes it a significant scaffold in medicinal chemistry, especially in the development of anticancer drugs (Ajani, Iyaye, & Ademosun, 2022).
Role in Cancer Drug Discovery
Quinoline derivatives, including this compound, have been identified as privileged structures in the process of drug design and development, particularly for cancer and malaria treatments. The clinical success of certain quinoline derivatives has drawn significant attention, leading to the development of new chemotherapeutic agents based on the quinoline skeleton. These compounds exhibit a broad spectrum of biological activities and have been used extensively in the treatment of various diseases and disorders (Hussaini, 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXSSVSSSWIZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648815 | |
Record name | 2-(3,5-Dimethylphenyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056451-44-5 | |
Record name | 2-(3,5-Dimethylphenyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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